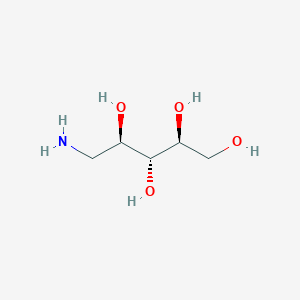
(4-Benzyl-1-methylpiperidin-4-yl)methanol Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Benzyl-1-methylpiperidin-4-yl)methanol Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is a salt analog of (4-Benzyl-1-methylpiperidin-4-yl)methanol and is used in various chemical syntheses, particularly in the preparation of sulfamides, sulfamates, and sulfonamides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyl-1-methylpiperidin-4-yl)methanol Hydrochloride typically involves the reaction of (4-Benzylpiperidin-4-yl)methanol with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(4-Benzyl-1-methylpiperidin-4-yl)methanol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives.
科学的研究の応用
(4-Benzyl-1-methylpiperidin-4-yl)methanol Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of (4-Benzyl-1-methylpiperidin-4-yl)methanol Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(4-Benzylpiperidin-4-yl)methanol: A related compound used in similar chemical syntheses.
(4-Benzyl-1-methylpiperidin-4-yl)methanol: The parent compound of the hydrochloride salt.
Sulfamides, Sulfamates, and Sulfonamides: Compounds synthesized using (4-Benzyl-1-methylpiperidin-4-yl)methanol Hydrochloride as a building block.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various fields of research and industry.
特性
分子式 |
C14H22ClNO |
|---|---|
分子量 |
255.78 g/mol |
IUPAC名 |
(4-benzyl-1-methylpiperidin-4-yl)methanol;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-15-9-7-14(12-16,8-10-15)11-13-5-3-2-4-6-13;/h2-6,16H,7-12H2,1H3;1H |
InChIキー |
SVNJLCNTYDGSDZ-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)(CC2=CC=CC=C2)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




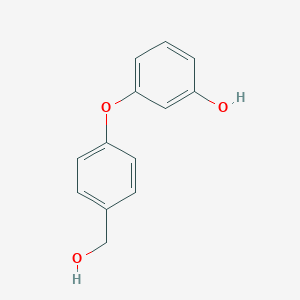
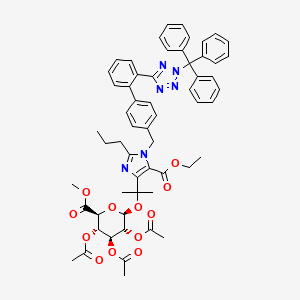
![(1R,2R,5R,8R,9S,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid](/img/structure/B13856366.png)
![5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxyuridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13856369.png)
![(2S,3S,6R)-6-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13856374.png)
![[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate](/img/structure/B13856378.png)
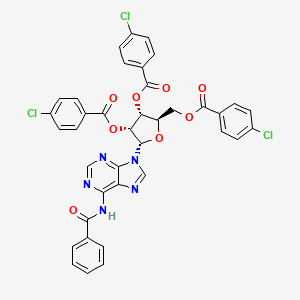
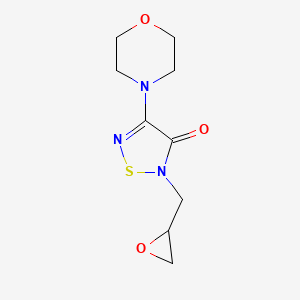
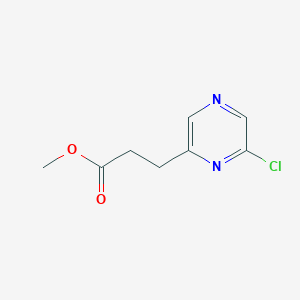
![7'-Chloro-2a1'-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13856404.png)
